molecular formula C19H24N4O B7751519 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7751519
M. Wt: 324.4 g/mol
InChI Key: JFBINPFGDZAGQN-UHFFFAOYSA-N
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Description

5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cycloheptyl group introduction: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.

    Pyrrolone ring formation: The pyrrolone ring can be synthesized via a cyclization reaction involving an appropriate precursor.

    Amino group introduction: The amino group can be introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the amino group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-cycloheptyl-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but without the methyl group.

    5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The presence of the 6-methyl group on the benzimidazole ring and the specific positioning of the carbonyl group in the pyrrolone ring make 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique. These structural features may confer distinct chemical and biological properties, such as increased stability, altered reactivity, or enhanced biological activity.

Properties

IUPAC Name

5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-12-8-9-14-15(10-12)22-19(21-14)17-16(24)11-23(18(17)20)13-6-4-2-3-5-7-13/h8-10,13H,2-7,11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBINPFGDZAGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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